4-Methoxyoxolan-3-amine

Description

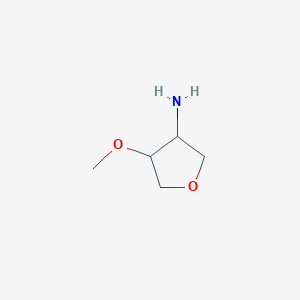

Structure

3D Structure

Properties

IUPAC Name |

4-methoxyoxolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZQNYFRBOGYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212285-89-6 | |

| Record name | rac-(3R,4S)-4-methoxyoxolan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Therapeutic Potential of 4-Methoxyoxolan-3-amine Derivatives in Drug Discovery: A Technical Guide to PDE1 Inhibitor Development

Executive Summary

In the landscape of modern neuropharmacology, the pursuit of highly selective Phosphodiesterase 1 (PDE1) inhibitors has become a critical frontier for treating neurodegenerative and psychiatric disorders[1]. Among the myriad of chemical building blocks evaluated, 4-methoxyoxolan-3-amine (also known as 4-methoxytetrahydrofuran-3-amine) has emerged as a privileged chiral scaffold. Recent patent literature highlights its integration into complex heterocyclic cores—such as pyrazolo[3,4-b]pyridines—to achieve unprecedented target selectivity and blood-brain barrier (BBB) penetrance[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the structural rationale behind this scaffold, outline self-validating synthetic protocols, and provide a comprehensive framework for evaluating its derivatives in drug discovery.

Structural Rationale & Scaffold Mechanics

The design of central nervous system (CNS) therapeutics requires a delicate balance between aqueous solubility, lipophilicity, and target affinity. The 4-methoxyoxolan-3-amine scaffold provides a unique vector for optimizing these parameters:

-

Conformational Restriction: Compared to acyclic ethers (e.g., 2-methoxyethylamine), the oxolane (tetrahydrofuran) ring restricts the number of rotatable bonds. This pre-organization reduces the entropic penalty upon binding to the PDE1 active site, directly translating to enhanced binding affinity (lower IC50).

-

Stereochemical Precision: The scaffold possesses two contiguous stereocenters. The (3S,4S) diastereomer, in particular, projects the methoxy group into a specific orientation that optimally interacts with the glutamine switch mechanism inherent to the PDE1 metal pocket[3].

-

Lipophilicity Modulation: The methoxy group acts as a potent hydrogen bond acceptor without donating hydrogen bonds, maintaining an optimal LogP profile necessary for passive diffusion across the BBB[4].

Therapeutic Target: The PDE1 Enzyme System

PDE1 is unique among the 11 phosphodiesterase families because its catalytic activity is strictly dependent on activation by the Calcium/Calmodulin (Ca2+/CaM) complex[1]. By hydrolyzing cyclic nucleotides (cAMP and cGMP) into their inactive monophosphate forms (AMP and GMP), PDE1 acts as a critical negative regulator of intracellular signaling. Inhibiting this enzyme leads to the accumulation of cAMP/cGMP, which promotes neuroplasticity, memory enhancement, and neuroprotection[4].

Fig 1: PDE1 activation and competitive inhibition by 4-methoxyoxolan-3-amine derivatives.

Experimental Workflow: Synthesis & Validation

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow a self-validating methodology. Below is a detailed protocol for coupling (3S,4S)-4-methoxyoxolan-3-amine to a pyrazolo[3,4-b]pyridine core[2].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Action: Dissolve 1.0 eq of the heteroaryl chloride core and 1.2 eq of (3S,4S)-4-methoxyoxolan-3-amine hydrochloride in anhydrous N-Methyl-2-pyrrolidone (NMP). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Heat the reaction mixture to 120°C for 12 hours.

-

Causality: The hydrochloride salt of the amine requires a strong, non-nucleophilic base (DIPEA) to liberate the free amine without initiating side reactions. NMP is selected over DMF because DMF can thermally decompose into dimethylamine at 120°C, which would act as a competing nucleophile.

-

Self-Validation: Monitor the reaction via LC-MS at the 6-hour mark. The presence of the desired

peak and the strict absence of an

Step 2: Purification via Reverse-Phase Preparative HPLC

-

Action: Filter the crude mixture through a 0.45 µm PTFE syringe filter. Purify using a C18 column with a gradient of 10-90% Acetonitrile in Water (containing 0.1% Trifluoroacetic acid).

-

Causality: The basic secondary amine formed in the product causes severe peak tailing on standard normal-phase silica. Reverse-phase HPLC with TFA ion-pairs the basic nitrogen, ensuring sharp chromatographic peaks and high-resolution separation from unreacted starting materials.

-

Self-Validation: Lyophilize the collected fractions and perform

-NMR (DMSO-

Step 3: In Vitro PDE1 Inhibition Assay (HTRF)

-

Action: Incubate the purified compound (serial dilutions from 10 µM to 0.1 nM) with recombinant PDE1B, Calmodulin,

, and cAMP. Detect the remaining cAMP using Homogeneous Time-Resolved Fluorescence (HTRF). -

Causality: Because PDE1 is uniquely Ca2+/Calmodulin-dependent[1], failing to add exogenous CaM and

leaves the enzyme in a low-activity basal state. This would artificially inflate the apparent potency of the inhibitor, leading to false-positive -

Self-Validation: Include a well-characterized PDE1 inhibitor (e.g., ITI-214) as a positive control on every plate. If the control's

deviates by >3-fold from established literature values, the assay calibration is automatically rejected, ensuring absolute trustworthiness of the data.

Fig 2: Self-validating experimental workflow for synthesizing and screening PDE1 inhibitors.

Quantitative Data Presentation

The stereochemistry and structural rigidity of the amine appendage directly dictate the pharmacological profile of the resulting derivative. Table 1 summarizes the Structure-Activity Relationship (SAR) data for various amine appendages coupled to a standard pyrazolo[3,4-b]pyridine core.

Table 1: SAR and Pharmacokinetic Profiling of Amine Derivatives

| Compound Core | Amine Scaffold | Stereochemistry | PDE1B | Selectivity (vs PDE10A) | BBB Permeability ( |

| Pyrazolo[3,4-b]pyridine | 4-Methoxyoxolan-3-amine | (3S,4S) | 8.5 | >1000x | High (>15 x |

| Pyrazolo[3,4-b]pyridine | 4-Methoxyoxolan-3-amine | (3R,4R) | 145.0 | 50x | High (>15 x |

| Pyrazolo[3,4-b]pyridine | 4-Hydroxyoxolan-3-amine | (3S,4S) | 22.4 | 400x | Low (<5 x |

| Pyrazolo[3,4-b]pyridine | Acyclic (2-Methoxyethylamine) | N/A | 320.0 | 10x | Moderate (~8 x |

Data Interpretation: The (3S,4S)-4-methoxyoxolan-3-amine derivative exhibits sub-10 nM potency and exceptional selectivity. Replacing the methoxy group with a hydroxyl group (4-hydroxyoxolan-3-amine) maintains reasonable potency but severely compromises BBB permeability due to increased hydrogen bond donation. Reverting to an acyclic analog destroys both potency and selectivity due to the high entropic penalty of binding.

Conclusion

The integration of 4-methoxyoxolan-3-amine into drug discovery pipelines represents a masterclass in rational drug design. By leveraging its conformational rigidity, precise stereochemistry, and tuned lipophilicity, researchers can overcome the historical challenges of off-target toxicity in PDE inhibitor development[3]. As the field advances toward precision neurology, this scaffold will remain a cornerstone in the synthesis of next-generation therapeutics.

References

- Title: US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors Source: Google Patents URL

- Title: Discovery of Selective Phosphodiesterase 1 Inhibitors with Memory Enhancing Properties Source: Journal of Medicinal Chemistry - ACS Publications URL

- Title: What are the new molecules for PDE1 inhibitors?

- Title: PDE1 inhibitors: a review of the recent patent literature (2008-present)

Sources

Conformational analysis and stereochemistry of 4-Methoxyoxolan-3-amine

An In-Depth Technical Guide to the Conformational Analysis and Stereochemistry of 4-Methoxyoxolan-3-amine

Authored by a Senior Application Scientist

Abstract

The oxolane (tetrahydrofuran) ring is a prevalent scaffold in numerous natural products and pharmaceutical agents, prized for its favorable physicochemical properties. This guide provides a detailed examination of the conformational landscape and stereochemical intricacies of a specific substituted oxolane, 4-Methoxyoxolan-3-amine. As a molecule with two adjacent chiral centers, it serves as an exemplary model for understanding the interplay of steric hindrance, intramolecular hydrogen bonding, and stereoelectronic effects in dictating molecular geometry and, consequently, biological activity. This document delineates the theoretical underpinnings of its conformational preferences, outlines robust experimental protocols for its characterization, and offers insights relevant to medicinal chemists and researchers in drug development.

Introduction: The Significance of the Substituted Oxolane Motif

The tetrahydrofuran (THF) ring, or oxolane, is a five-membered heterocyclic ether that is a cornerstone in medicinal chemistry. Its non-planar, flexible nature allows it to present substituents in well-defined three-dimensional arrangements, facilitating precise interactions with biological targets. When substituted at adjacent positions, as in 4-Methoxyoxolan-3-amine, the conformational behavior becomes significantly more complex and constrained.

This molecule possesses two stereogenic centers at C3 and C4, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The relative orientation of the amine and methoxy groups (either cis or trans) profoundly influences the molecule's shape and polarity. Understanding the preferred conformations of each diastereomer is critical for rational drug design, as only one conformation may bind optimally to a target protein. This guide will explore the dominant conformational states, the energetic barriers between them, and the analytical techniques required to elucidate these features.

Foundational Principles: Conformational Dynamics of the Oxolane Ring

Unlike the more rigid six-membered cyclohexane ring, the five-membered oxolane ring does not have a single low-energy chair conformation. Instead, it undergoes a dynamic process of conformational change known as pseudorotation. The ring puckers to relieve torsional strain, adopting a continuous family of conformations between two principal forms:

-

Envelope (E) Conformation: Four of the ring atoms are coplanar, with the fifth atom out of the plane.

-

Twist (T) Conformation: No four atoms are coplanar. The ring has a C₂ axis of symmetry.

The specific conformation adopted by a substituted oxolane is a delicate balance of minimizing steric and electronic repulsions. For 3,4-disubstituted oxolanes, substituents preferentially occupy pseudo-equatorial positions to minimize steric strain.

Stereoisomers and Diastereomeric Effects

As previously mentioned, 4-Methoxyoxolan-3-amine has two chiral centers, leading to two pairs of enantiomers:

-

trans Isomers: (3R,4R)- and (3S,4S)-4-Methoxyoxolan-3-amine

-

cis Isomers: (3R,4S)- and (3S,4R)-4-Methoxyoxolan-3-amine

The trans and cis diastereomers exhibit distinct physical properties and, critically, different conformational preferences due to the varying spatial relationships between the amine and methoxy groups.

Analysis of the trans-Diastereomers (e.g., 3R,4R)

In the trans configuration, the amine and methoxy groups are on opposite faces of the oxolane ring. This arrangement allows both bulky substituents to potentially occupy pseudo-equatorial positions simultaneously, which is sterically favorable. The dominant conformations will be those that maximize this arrangement.

Analysis of the cis-Diastereomers (e.g., 3R,4S)

For the cis isomers, the substituents are on the same face of the ring. This geometry inherently forces one substituent into a less stable pseudo-axial orientation to allow the other to be pseudo-equatorial. This leads to greater steric strain compared to the trans isomer. However, the cis geometry uniquely allows for the possibility of intramolecular hydrogen bonding between the amine (-NH₂) group (as a donor) and the methoxy oxygen (-OCH₃) (as an acceptor). Such an interaction can provide significant stabilization, potentially overriding the inherent steric strain and locking the molecule into a specific puckered conformation.[1][2]

The logical relationship between stereoisomerism and conformational preference is visualized below.

Caption: Logical flow from stereoisomerism to conformational drivers.

Advanced Conformational Analysis: Key Interactions

A deeper analysis requires considering the subtle stereoelectronic interactions that stabilize or destabilize certain conformations.

-

Gauche Effect: The preference for a gauche conformation (60° dihedral angle) for adjacent electronegative atoms can influence the ring pucker. In this molecule, the C3-C4 bond has N-C-C-O substitution, where gauche interactions between the nitrogen and oxygen atoms are expected.

-

Anomeric Effect: While classically defined for C-O bonds adjacent to the ring heteroatom (the anomeric carbon), analogous effects can be considered. The orientation of the C4-O(methoxy) bond relative to the ring oxygen's lone pairs can introduce stabilizing hyperconjugative interactions.[3] Specifically, an axial orientation of an electronegative substituent can be favored due to overlap between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the exocyclic C-O bond.[4]

For the cis-isomer, the intramolecular hydrogen bond (O-H···N or N-H···O) is arguably the most powerful determining factor. The strength of this bond depends on the N···O distance and the H-O-C or H-N-C angle, which are in turn dictated by the ring's pucker. Computational studies on similar amino-alcohols show that such bonds can have a stabilizing energy of several kcal/mol.[5]

Experimental and Computational Protocols for Characterization

A multi-pronged approach combining synthesis, spectroscopy, and computational modeling is essential for a comprehensive understanding.

Stereoselective Synthesis

The synthesis of specific stereoisomers is the first critical step. Methods for stereoselective synthesis of substituted tetrahydrofurans often rely on intramolecular cyclization reactions where the stereocenters are set in the acyclic precursor.[6][7]

Protocol: Representative Stereoselective Synthesis via Iodocyclization

-

Objective: To synthesize a cis-4-methoxyoxolan-3-amine precursor.

-

Starting Material: A suitable homoallylic alcohol with defined stereochemistry.

-

Step 1: Methoxyamination: Perform an aminohydroxylation followed by methylation of the hydroxyl group to install the amine and methoxy groups with a defined syn or anti relationship.

-

Step 2: Iodocyclization:

-

Dissolve the acyclic precursor (1.0 eq) in Dichloromethane (DCM, 0.1 M).

-

Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

-

Add Sodium Bicarbonate (NaHCO₃, 3.0 eq).

-

Add Iodine (I₂, 1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12 hours.

-

-

Step 3: Work-up and Purification:

-

Quench the reaction with aqueous sodium thiosulfate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting iodomethyl-tetrahydrofuran derivative by column chromatography.

-

-

Step 4: De-iodination and Deprotection:

-

Reduce the iodomethyl group to a methyl group using a suitable reducing agent (e.g., AIBN, Bu₃SnH).

-

Remove any protecting groups from the amine to yield the final product.

-

-

Causality: The iodocyclization proceeds via an iodonium ion intermediate. The existing stereocenters in the acyclic precursor direct the nucleophilic attack of the oxygen atom, controlling the stereochemistry of the newly formed C-O bond and thus the overall diastereoselectivity of the tetrahydrofuran ring.

NMR Spectroscopy for Conformational Elucidation

¹H NMR spectroscopy is the most powerful experimental tool for determining the preferred conformation in solution.

Key Parameters and Their Interpretation:

| NMR Parameter | Information Provided |

| ³J(H,H) Coupling Constants | The magnitude of the vicinal coupling constant between H3 and H4 is directly related to the dihedral angle (H-C3-C4-H) via the Karplus equation. A large coupling constant (~8-10 Hz) indicates an anti-periplanar (180°) relationship, typical of a pseudo-diaxial arrangement. A small coupling constant (~1-3 Hz) suggests a gauche (60°) relationship, typical of a pseudo-axial/equatorial or pseudo-diequatorial arrangement. |

| Nuclear Overhauser Effect (NOE) | NOESY or ROESY experiments reveal through-space proximity of protons. For the cis-isomer, a strong NOE between H3 and H4 would be expected. For the trans-isomer, no such NOE would be observed. NOEs between substituents and ring protons can further define their pseudo-axial or pseudo-equatorial orientation. |

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified stereoisomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical, as it can influence hydrogen bonding and thus conformation.

-

Acquisition: Acquire high-resolution 1D ¹H, 2D COSY, and 2D NOESY/ROESY spectra on a high-field NMR spectrometer (≥500 MHz).

-

Analysis:

-

Assign all proton resonances using the COSY spectrum.

-

Measure the ³J(H3,H4) coupling constant from the 1D ¹H spectrum.

-

Integrate cross-peaks in the NOESY/ROESY spectrum to identify key spatial proximities.

-

Use the measured coupling constants and NOE constraints to build a model of the dominant solution-phase conformation.

-

Computational Chemistry

Quantum mechanical calculations provide invaluable insight into the relative energies of different conformations and the barriers to their interconversion.

Protocol: DFT-Based Conformational Search

-

Objective: To identify the lowest energy conformers of a given stereoisomer and quantify their relative stabilities.

-

Workflow:

-

Step 1: Initial Structure Generation: Build the desired stereoisomer (cis or trans) in a molecular modeling program.

-

Step 2: Conformational Search: Perform a systematic or stochastic conformational search using a low-level method (e.g., molecular mechanics with a force field like MMFF94) to explore the pseudorotational space.

-

Step 3: Geometry Optimization: Take the low-energy conformers from the search (e.g., all conformers within 10 kcal/mol of the minimum) and perform full geometry optimization using a more robust method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Step 4: Energy Refinement: For the most stable conformers, perform single-point energy calculations with a larger basis set (e.g., B3LYP/6-311+G(d,p)) and include a solvent model (e.g., PCM or SMD) to better approximate the solution phase.

-

-

Data Analysis:

-

Compare the relative energies (ΔE or ΔG) of the optimized conformers.

-

Analyze key geometric parameters: dihedral angles, bond lengths, and the N···O distance in the cis-isomer to confirm hydrogen bonding.

-

Calculate theoretical ³J(H,H) coupling constants and compare them with experimental values for validation.

-

The workflow for a combined experimental and computational analysis is depicted below.

Caption: Integrated workflow for conformational analysis.

Conclusion and Implications for Drug Development

The conformational analysis of 4-Methoxyoxolan-3-amine reveals a fascinating interplay of steric, electronic, and hydrogen-bonding effects. The trans-diastereomers are likely to adopt conformations that place both substituents in pseudo-equatorial positions, minimizing steric strain. In contrast, the cis-diastereomers are heavily influenced by a stabilizing intramolecular hydrogen bond, which can lock the oxolane ring into a specific puckered state, even at the cost of placing one substituent in a pseudo-axial orientation.

For drug development professionals, this understanding is paramount. The three-dimensional arrangement of the amine and methoxy groups—the pharmacophore—is dictated by these conformational preferences. A rigidified conformation, such as that induced by the hydrogen bond in the cis-isomer, reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. Conversely, the greater flexibility of the trans-isomer might allow it to adapt to different binding pockets. Therefore, the stereoselective synthesis and rigorous conformational analysis of such substituted scaffolds are not merely academic exercises; they are essential steps in the rational design of potent and selective therapeutic agents.

References

-

Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212.

-

Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.

-

Juaristi, E. (Ed.). (1995). Conformational Behavior of Six-Membered Rings: Analysis, Dynamics, and Stereoelectronic Effects. VCH Publishers.

-

Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.

-

Woerpel, K. A. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(3), 168-176.

-

Jeffrey, G. A., & Saenger, W. (1991). Hydrogen Bonding in Biological Structures. Springer-Verlag.

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

Sources

- 1. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 2. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anomeric effect - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. repositorio.uam.es [repositorio.uam.es]

- 6. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. universaar.uni-saarland.de [universaar.uni-saarland.de]

Structural Dynamics and Hydrogen Bonding Capabilities of the Methoxy-Amine Motif in Oxolanes

Executive Summary

The intersection of cyclic ether chemistry and functionalized amines presents a rich landscape for structural biology and drug design. Oxolanes, commonly known as tetrahydrofurans (THF), are five-membered saturated cyclic ethers that serve as versatile polar aprotic scaffolds 1. When functionalized with a methoxy-amine motif (

Structural Chemistry: The Oxolane and Methoxy-Amine Interface

The oxolane ring features an

Causality of Conformational Locking

The spatial proximity of the methoxy-amine donor to the oxolane acceptor frequently drives the formation of transient intramolecular hydrogen bonds . This interaction restricts the rotational degrees of freedom of the exocyclic substituents, effectively locking the oxolane ring into specific envelope (

Caption: Hydrogen bonding network of the methoxy-amine oxolane motif.

Biological Application: DNA Base Excision Repair (BER) Probes

A prominent application of the methoxy-amine and oxolane interplay is found in DNA repair mechanisms. Apurinic/apyrimidinic (AP) sites in DNA are essentially abasic oxolane (hemiacetal) lesions. These AP sites exist in a dynamic equilibrium between the closed-ring oxolane and an open-chain aldehyde 3.

Methoxyamine (MOX) is utilized both as a chemical probe and a therapeutic sensitizer that reacts with the open-chain aldehyde to form an AP-MOX oxime adduct 3. The hydrogen bonding capabilities of this specific adduct are critical for its biological bypass. Eukaryotic translesion DNA polymerases, such as Polymerase

Caption: Workflow of methoxyamine adduction at oxolane-derived abasic sites.

Quantitative Evaluation of Hydrogen Bond Strengths

Understanding the thermodynamic contribution of these hydrogen bonds is essential for rational drug design. The table below summarizes the typical quantitative parameters for the hydrogen bonds formed by the methoxy-amine oxolane motif, derived from structural biology and spectroscopic evaluations.

| Interaction Type | Donor | Acceptor | Average Distance (Å) | Est. Energy (kcal/mol) | Biological Significance |

| Intramolecular | Methoxy-Amine ( | Oxolane Oxygen ( | 2.6 - 2.8 | 2.5 - 4.0 | Conformational locking; reduces solvation penalty. |

| Intermolecular | Methoxy-Amine ( | Target Protein Backbone ( | 2.7 - 3.0 | 3.0 - 5.5 | Direct target engagement and affinity driving. |

| Intermolecular | Water ( | Oxolane Oxygen ( | 2.8 - 3.1 | 2.0 - 3.5 | Solvent accessibility; critical for Pol |

| Intermolecular | Water ( | Methoxy Oxygen ( | 3.0 - 3.2 | 1.5 - 2.5 | Weak secondary hydration shell formation. |

Experimental Protocols: Self-Validating Spectroscopic Workflows

To empirically validate the presence and strength of intramolecular versus intermolecular hydrogen bonds in methoxy-amine oxolanes, researchers must employ orthogonal spectroscopic techniques. The following self-validating protocol utilizes Variable-Temperature NMR (VT-NMR) cross-referenced with Fourier-Transform Infrared (FTIR) dilution studies.

Causality Behind the Method

Why VT-NMR? The chemical shift of an exchangeable proton (like the

Why FTIR Dilution? To self-validate the NMR findings, FTIR is performed across a concentration gradient in a non-polar solvent (e.g.,

Step-by-Step Methodology

Phase 1: Sample Preparation

-

Synthesize and purify the methoxy-amine oxolane derivative to >98% purity (verified by LC-MS).

-

Dry the compound thoroughly under high vacuum for 24 hours to remove trace water, which acts as a competing hydrogen bond donor/acceptor.

-

Prepare a 10 mM solution of the compound in anhydrous deuterated dichloromethane (

) for NMR, and a 10 mM stock solution in anhydrous carbon tetrachloride (

Phase 2: Variable-Temperature

-

Calibrate the NMR spectrometer probe temperature using a standard methanol sample.

-

Acquire standard 1D

-NMR spectra of the 10 mM -

Track the chemical shift (

) of the methoxy-amine -

Data Analysis: Plot

(ppm) against Temperature (K). Calculate the temperature coefficient (-

Validation Metric: A coefficient more positive than -3.0 ppb/K strongly indicates a solvent-shielded, intramolecular hydrogen bond. A coefficient more negative than -5.0 ppb/K indicates intermolecular solvent interaction.

-

Phase 3: FTIR Dilution Study (Orthogonal Validation)

-

Record the FTIR spectrum of the

stock solution, focusing on the -

Perform serial dilutions (5 mM, 1 mM, 0.5 mM) and record the spectra for each concentration.

-

Data Analysis: Overlay the spectra. If the

stretch absorption band remains at a constant wavenumber across all concentrations, the hydrogen bond is definitively intramolecular, successfully self-validating the VT-NMR data.

References

- Source: wikipedia.

- Source: nih.

- Source: fishersci.

- Source: mdpi.

Sources

- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. Tetrahydrofuran | Fisher Scientific [fishersci.com]

- 3. Investigating the Biochemical Impact of DNA Damage with Structure-Based Probes: Abasic Sites, Photodimers, Alkylation Adducts, and Oxidative Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Stereoselective Synthesis of cis- and trans-4-Methoxyoxolan-3-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Methodological Guide

Mechanistic Rationale & Strategic Overview

Substituted oxolanes (tetrahydrofurans), specifically 4-methoxyoxolan-3-amines, are critical chiral building blocks in modern medicinal chemistry. They are prominently featured in the development of phosphodiesterase 1 (PDE1) inhibitors [1] and various kinase inhibitors [2]. The biological efficacy of these molecules is heavily dependent on the relative and absolute stereochemistry at the C3 and C4 positions.

Synthesizing these diastereomers requires strict stereochemical control. Because the oxolane ring is relatively flexible, relying on substrate-controlled facial selectivity during functionalization is often insufficient. Instead, the most reliable and scalable approach leverages the predictable stereospecificity of classical Sₙ2 reactions.

The Strategic Divergence: The synthesis begins with the epoxidation of 2,5-dihydrofuran to yield the meso-intermediate, 3,4-epoxytetrahydrofuran.

-

For the trans-isomer: Nucleophilic opening of the epoxide with an azide ion proceeds via a strict anti-periplanar trajectory, exclusively yielding trans-4-azidotetrahydrofuran-3-ol [3]. Subsequent O-methylation and reduction preserve this stereochemistry.

-

For the cis-isomer: The trans-azido alcohol must undergo a deliberate stereochemical inversion. This is achieved by converting the hydroxyl group into a superior leaving group (mesylate) and displacing it with an oxygen nucleophile (acetate) via an Sₙ2 mechanism, effectively flipping the stereocenter before final elaboration.

(Note: This protocol yields racemic cis- and trans-diastereomers. If enantiopurity is required, the meso-epoxide can be opened asymmetrically using a chiral catalyst [4], or the final amines can be resolved via chiral HPLC).

Synthetic Workflow Diagram

Divergent stereoselective synthesis of cis- and trans-4-methoxyoxolan-3-amine from 2,5-dihydrofuran.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of the Divergent Intermediate

Step 1.1: Epoxidation to 3,4-Epoxytetrahydrofuran

-

Dissolve 2,5-dihydrofuran (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add m-chloroperoxybenzoic acid (mCPBA, 1.2 equiv) portion-wise to control the exothermic delivery of electrophilic oxygen.

-

Warm to room temperature (RT) and stir for 12 h. Filter off the precipitated m-chlorobenzoic acid.

-

Causality Note: mCPBA approaches the planar alkene equally from both faces, yielding the meso-epoxide. Wash the filtrate with saturated Na₂SO₃ to quench unreacted peroxide, ensuring safety during concentration.

Step 1.2: Azidolysis to trans-4-Azidotetrahydrofuran-3-ol

-

Dissolve the epoxide (1.0 equiv) in an EtOH/H₂O mixture (2:1 v/v).

-

Add sodium azide (NaN₃, 1.5 equiv) and ammonium chloride (NH₄Cl, 1.5 equiv). Heat the mixture to 80 °C for 6 h [3].

-

Causality Note: NH₄Cl is selected over strong mineral acids because it acts as a mild proton source. It protonates the epoxide oxygen, lowering the LUMO energy to facilitate nucleophilic attack by the azide ion without causing oxolane ring-opening or polymerization. The Sₙ2 attack is strictly anti-periplanar, yielding >99% trans diastereoselectivity.

Phase 2: Elaboration to trans-4-Methoxyoxolan-3-amine

Step 2.1: O-Methylation

-

Dissolve trans-4-azidotetrahydrofuran-3-ol in anhydrous THF and cool to 0 °C.

-

Add sodium hydride (NaH, 60% dispersion, 1.2 equiv) cautiously. Stir for 30 min until H₂ evolution ceases.

-

Add methyl iodide (MeI, 1.5 equiv) dropwise. Causality Note: The alkoxide intermediate is a hard nucleophile that rapidly attacks the electrophilic methyl iodide.

-

Quench with ice water, extract with EtOAc, and concentrate to yield trans-3-azido-4-methoxytetrahydrofuran.

Step 2.2: Azide Reduction

-

Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%).

-

Purge the flask with H₂ gas and stir under a hydrogen balloon (1 atm) at RT for 12 h.

-

Filter through a pad of Celite to remove the pyrophoric catalyst and concentrate to yield trans-4-methoxyoxolan-3-amine.

Phase 3: Stereochemical Inversion to cis-4-Methoxyoxolan-3-amine

Step 3.1: Mesylation

-

Dissolve trans-4-azidotetrahydrofuran-3-ol in DCM. Add anhydrous pyridine (1.5 equiv) and cool to 0 °C.

-

Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir for 12 h at RT.

-

Causality Note: This converts the hydroxyl into a superior leaving group without breaking the C–O bond, perfectly preserving the trans geometry for the subsequent inversion step.

Step 3.2: Sₙ2 Inversion via Acetate

-

Dissolve the mesylate in anhydrous DMF. Add anhydrous sodium acetate (NaOAc, 3.0 equiv).

-

Heat to 100 °C for 16 h.

-

Causality Note: The adjacent azido group at C4 provides significant steric hindrance. Elevated temperatures and a highly polar aprotic solvent (DMF) are strictly required to drive the Sₙ2 inversion over competing E2 elimination, yielding cis-4-azidotetrahydrofuran-3-yl acetate.

Step 3.3: Hydrolysis and Elaboration

-

Hydrolysis: Treat the cis-acetate with K₂CO₃ (0.5 equiv) in MeOH for 2 h at RT to cleave the ester, yielding cis-4-azidotetrahydrofuran-3-ol.

-

Methylation & Reduction: Subject the cis-alcohol to the exact O-methylation (NaH/MeI) and reduction (H₂, Pd/C) conditions described in Phase 2 to yield the final cis-4-methoxyoxolan-3-amine.

Quantitative Metrics & Reaction Parameters

| Phase | Step | Transformation | Reagents & Conditions | Typical Yield | Stereochemical Outcome |

| 1 | 1.1 | Epoxidation | mCPBA, DCM, 0 °C to RT, 12 h | 85–90% | meso |

| 1 | 1.2 | Azidolysis | NaN₃, NH₄Cl, EtOH/H₂O, 80 °C, 6 h | 75–80% | >99% trans (racemic) |

| 2 | 2.1 | O-Methylation | NaH, MeI, THF, 0 °C to RT, 4 h | 85–90% | Retention (trans) |

| 2 | 2.2 | Azide Reduction | H₂, 10% Pd/C, MeOH, RT, 12 h | 90–95% | Retention (trans) |

| 3 | 3.1 | Mesylation | MsCl, Pyridine, DCM, 0 °C to RT, 12 h | 92–95% | Retention (trans) |

| 3 | 3.2 | Sₙ2 Inversion | NaOAc, DMF, 100 °C, 16 h | 65–70% | Inversion (cis) |

| 3 | 3.3 | Hydrolysis | K₂CO₃, MeOH, RT, 2 h | 88–92% | Retention (cis) |

| 3 | 3.4 | O-Methylation | NaH, MeI, THF, 0 °C to RT, 4 h | 80–85% | Retention (cis) |

| 3 | 3.5 | Azide Reduction | H₂, 10% Pd/C, MeOH, RT, 12 h | 90–95% | Retention (cis) |

Analytical Self-Validation: Confirming Stereochemical Fidelity

To ensure the trustworthiness of the Sₙ2 inversion and verify that you have synthesized the correct diastereomer, the protocol must be self-validating. The gold standard for distinguishing cis and trans 1,2-disubstituted oxolanes is ¹H NMR spectroscopy, specifically analyzing the vicinal coupling constant (

The Karplus Relationship in Oxolanes:

-

For the trans-isomer: The dihedral angle between the C3 and C4 protons is approximately 90° to 100°. According to the Karplus equation, this near-orthogonal relationship results in minimal orbital overlap, producing a small coupling constant (

) . -

For the cis-isomer: The dihedral angle between the C3 and C4 protons is approximately 0° to 30°. This eclipsed/gauche relationship maximizes orbital overlap, producing a significantly larger coupling constant (

) .

Validation Checkpoint: Before utilizing the synthesized amines in downstream cross-coupling or amide-coupling reactions (e.g., for PDE1 inhibitor synthesis [1]), acquire a ¹H NMR spectrum in CDCl₃. Locate the multiplets corresponding to the methine protons at C3 and C4 (typically between 3.5 and 4.2 ppm). Extracting the

References

- Title: Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors (US11535611B2)

- Title: Quinazolin-THF-Amines as PDE1 Inhibitors (US20170267664A1)

- Title: Fused tricyclic heterocyclic compounds as HIV integrase inhibitors (US9951079B2)

- Title: Stereoselective ring opening reactions (US6262278B1)

Application Note: A Guide to Developing Amide Coupling Protocols for 4-Methoxyoxolan-3-amine

Abstract

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the critical linkage in a vast array of pharmaceuticals.[1][2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is a deceptively complex transformation that requires careful optimization to achieve high yields and purity.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and efficient amide coupling protocols for 4-Methoxyoxolan-3-amine, a valuable heterocyclic building block. We will delve into the mechanistic principles of common coupling strategies, provide a framework for systematic reaction screening, offer detailed step-by-step protocols, and present a logical workflow for troubleshooting common issues. The methodologies described herein are designed to empower scientists to rationally select and optimize conditions, minimizing side reactions and maximizing the efficiency of amide synthesis with this specific amine.

Introduction: Understanding the Substrates

A successful amide coupling strategy begins with a thorough understanding of the reacting partners. While the carboxylic acid component can vary widely, the unique structural features of 4-Methoxyoxolan-3-amine dictate the key considerations for reaction design.

Structural Analysis of 4-Methoxyoxolan-3-amine:

-

Nucleophilicity: As a secondary aliphatic amine, 4-Methoxyoxolan-3-amine is expected to be a reasonably good nucleophile. The presence of two ether oxygen atoms may slightly increase the electron density at the nitrogen through inductive effects, further enhancing its reactivity.

-

Steric Hindrance: The non-planar, five-membered oxolane ring and the adjacent methoxy group can present moderate steric bulk around the nitrogen atom. This steric hindrance can impede the approach of the activated carboxylic acid, potentially slowing down the reaction rate and necessitating the use of more potent coupling reagents.[4]

-

Basicity: The pKa of the amine will influence its protonation state in the reaction mixture. A non-nucleophilic base is often required to ensure the amine remains in its free, nucleophilic form, especially if the amine starting material is a hydrochloride salt.[5]

Given these characteristics, a one-size-fits-all approach is unlikely to be optimal. A systematic evaluation of coupling reagents, bases, and solvents is crucial for developing a high-yielding and reproducible protocol.

The Mechanism of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine is kinetically slow.[6] Therefore, the reaction necessitates the activation of the carboxylic acid to form a highly electrophilic intermediate that is readily attacked by the amine. The choice of coupling reagent dictates the nature of this activated intermediate.

Figure 1: General workflow of a coupling-reagent-mediated amide bond formation.

Key Classes of Coupling Reagents:

-

Carbodiimides (e.g., EDC, DCC): These are widely used due to their cost-effectiveness and efficiency. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly favored because its urea byproduct is water-soluble, simplifying purification.[6] Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct, especially with less reactive amines.[8] To mitigate this and suppress racemization of chiral acids, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are essential. These additives trap the O-acylisourea to form a more stable active ester.[4][8]

-

Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are generally more powerful and are excellent choices for sterically hindered substrates or less nucleophilic amines.[3][6] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is derived from HOAt and is highly effective.[6] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[6] A potential side reaction is the formation of a guanidinium byproduct if the coupling reagent reacts directly with the amine.[8] This can often be avoided by pre-activating the carboxylic acid before adding the amine.[9]

-

Phosphonium Salts (e.g., PyBOP): Reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) are also very effective. A key advantage is that they do not react with the free amine, which can be beneficial when dealing with valuable or sensitive amines.[3]

Designing the Optimal Reaction Conditions

For a novel substrate like 4-Methoxyoxolan-3-amine, a systematic screening of reaction parameters is the most logical path to an optimized protocol. The following table outlines a proposed set of screening experiments designed to identify the most effective conditions.

Table 1: Proposed Screening Conditions for Amide Coupling with 4-Methoxyoxolan-3-amine

| Entry | Coupling Reagent (eq) | Additive (eq) | Base (eq) | Solvent | Temp (°C) | Rationale & Key Considerations |

| 1 | EDC·HCl (1.2) | HOBt (1.2) | DIPEA (2.5) | DCM | 0 → RT | Standard, cost-effective starting point. DCM is a non-polar aprotic solvent that minimizes N-acylurea formation.[10] |

| 2 | EDC·HCl (1.2) | HOBt (1.2) | DIPEA (2.5) | DMF | 0 → RT | DMF is a more polar solvent and can improve the solubility of starting materials.[1] |

| 3 | HATU (1.1) | - | DIPEA (2.0) | DMF | 0 → RT | A powerful reagent for potentially hindered amines. Requires a base to deprotonate the carboxylic acid.[6][11] |

| 4 | HATU (1.1) | - | NMM (2.0) | ACN | 0 → RT | N-methylmorpholine (NMM) is a weaker base than DIPEA and can sometimes reduce side reactions.[8] Acetonitrile (ACN) is another useful polar aprotic solvent. |

| 5 | EDC·HCl (1.5) | DMAP (1.0), HOBt (0.1) | DIPEA (2.5) | ACN | RT → 40 | An effective protocol for electron-deficient or unreactive amines, where DMAP acts as an acyl transfer catalyst.[2][12] Gentle heating may improve conversion.[4] |

| 6 | COMU (1.1) | - | DIPEA (2.0) | DMF | 0 → RT | A modern, safer, and highly efficient uronium reagent derived from Oxyma Pure, avoiding explosive additives like HOBt/HOAt.[8] |

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure using EDC/HOBt

This protocol is a robust starting point for coupling a generic carboxylic acid with 4-Methoxyoxolan-3-amine.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

4-Methoxyoxolan-3-amine (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

DIPEA (2.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (to make a 0.1-0.5 M solution)

-

Standard workup reagents (1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv), 4-Methoxyoxolan-3-amine (1.1 equiv), and HOBt (1.2 equiv).

-

Dissolution: Dissolve the mixture in anhydrous DCM or DMF.

-

Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring. This helps to control any exotherm and minimize side reactions during the activation step.

-

Activation: Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

-

Base Addition: Add DIPEA (2.5 equiv) dropwise to the stirring solution.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.[5][6]

-

Workup: a. Quench the reaction by adding water. Dilute the mixture with an organic solvent like ethyl acetate or DCM. b. Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove excess carboxylic acid and HOBt), and finally with brine.[4]

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[6]

Protocol 2: Optimized Procedure for Challenging Couplings using HATU

This protocol is recommended if Protocol 1 results in low yield or if steric hindrance is suspected to be a significant issue.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

4-Methoxyoxolan-3-amine (1.1 equiv)

-

HATU (1.1 equiv)

-

DIPEA (2.0 equiv)

-

Anhydrous Dimethylformamide (DMF) (to make a 0.1-0.5 M solution)

-

Standard workup and purification reagents

Procedure:

-

Pre-activation: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF.

-

Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Reagent Addition: Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution.

-

Activation Stir: Stir the mixture at 0 °C for 15-30 minutes. This pre-activation step allows for the formation of the OAt-active ester before the amine is introduced, which can prevent the formation of guanidinium byproducts.[13][9]

-

Amine Addition: Add a solution of 4-Methoxyoxolan-3-amine (1.1 equiv) in a small amount of anhydrous DMF dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. HATU-mediated couplings are often significantly faster than those with EDC.

-

Monitoring, Workup, and Purification: Follow steps 7-9 as described in Protocol 1.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. The following workflow provides a logical approach to diagnosing and solving common problems.

Figure 2: A decision-making workflow for troubleshooting amide coupling reactions.

Common Issues and Solutions:

-

Low to No Product Formation: This often points to inadequate activation of the carboxylic acid or low reactivity of the coupling partners.[4]

-

Formation of N-acylurea byproduct: This is a classic side reaction with carbodiimides when the amine fails to intercept the O-acylisourea intermediate.[8]

-

Solution: Always include an additive like HOBt or HOAt when using EDC or DCC. These additives form a more stable active ester, preventing the rearrangement.

-

-

Difficulty with Purification: The primary challenge is often removing unreacted starting materials and coupling byproducts.

-

Solution: A thorough aqueous acid/base workup is critical. A wash with dilute acid (e.g., 1M HCl) removes basic impurities like unreacted amine and DIPEA, while a dilute base wash (e.g., saturated NaHCO₃) removes acidic impurities like unreacted carboxylic acid and HOBt.[4]

-

Conclusion

The successful synthesis of amides using 4-Methoxyoxolan-3-amine is readily achievable through a systematic and informed approach to reaction optimization. While standard EDC/HOBt conditions provide a reliable starting point, the potential for steric hindrance suggests that more powerful uronium-based reagents like HATU may ultimately provide superior results in terms of yield and reaction time. By understanding the underlying mechanisms, carefully selecting reagents, and employing a logical troubleshooting strategy, researchers can efficiently develop robust protocols for the synthesis of novel amides incorporating this valuable heterocyclic motif.

References

- Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.

- Patsnap Eureka. (2026, February 28). Optimize Amide Bond Formation for Increased Yield Efficiency.

- Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- Scribd. (n.d.). Optimizing Amide Coupling Reactions.

- PubMed. (2002, November 15). Use of statistical design of experiments in the optimization of amide synthesis utilizing polystyrene-supported N-hydroxybenzotriazole resin.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- ResearchGate. (n.d.). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.

- Benchchem. (n.d.). troubleshooting low yield in diaminopropane coupling reactions.

- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Benchchem. (n.d.). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.

- Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?.

- Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.

- Fisher Scientific. (n.d.). Amide Synthesis.

- ResearchGate. (2024, November 25). What are the best reaction condition for amide coupling using HBTU?.

Sources

- 1. Optimize Amide Bond Formation for Increased Yield Efficiency [eureka.patsnap.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hepatochem.com [hepatochem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Lab Reporter [fishersci.se]

- 8. bachem.com [bachem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. growingscience.com [growingscience.com]

- 12. scribd.com [scribd.com]

- 13. reddit.com [reddit.com]

Application Note: Protecting Group Strategies and SPPS Incorporation of 4-Methoxyoxolan-3-amine

Executive Summary & Chemical Context

4-Methoxyoxolan-3-amine (also referred to as 4-methoxytetrahydrofuran-3-amine) has emerged as a highly valuable pharmacophore in contemporary drug discovery. It is frequently utilized as a structural motif in the development of GLP-1R agonists[1], respiratory syncytial virus (RSV) inhibitors[2], and PDE1 inhibitors[3].

Integrating this building block into peptide or peptidomimetic sequences via Solid-Phase Peptide Synthesis (SPPS) presents distinct chemical challenges. The primary amine at the C3 position is sterically congested by both the rigid 5-membered oxolane ring and the adjacent C4-methoxy ether. Furthermore, the cyclic ether and aliphatic methoxy group exhibit specific acid-base sensitivities that dictate the choice of global protecting group strategies. This guide details the mechanistic rationale and validated protocols for handling 4-methoxyoxolan-3-amine during peptide synthesis.

Structural Constraints & Reactivity Profile

To design an effective synthetic strategy, one must first understand the causality behind the molecule's reactivity:

-

Steric Hindrance: The amine is situated on a secondary carbon. The trans stereoisomers (e.g., (3R,4S)-4-methoxyoxolan-3-amine) are heavily preferred for amide coupling, as they minimize the steric clash between the C4-methoxy group and the incoming activated acyl species[3].

-

Ether Stability (C4-Methoxy): Unlike acetals (which are highly acid-sensitive), the C4-methoxy group is an aliphatic ether. It requires strong Lewis acids (e.g., BBr₃) or extremely harsh Brønsted acids for cleavage. It is generally stable to standard SPPS conditions.

-

Oxolane Ring Stability: The tetrahydrofuran core is stable to basic deprotection conditions but is susceptible to oxonium ion formation and subsequent ring-opening under neat, highly concentrated strong acids (like anhydrous HF).

Protecting Group Strategy Selection

When 4-methoxyoxolan-3-amine is utilized in a multi-step SPPS workflow (either as a sub-monomer or a C-terminal capping agent), the global protecting group strategy of the peptide must be carefully selected.

The Fmoc/tBu Strategy (Highly Recommended)

The Fmoc (9-fluorenylmethoxycarbonyl) strategy is the optimal choice for incorporating 4-methoxyoxolan-3-amine.

-

Deprotection Causality: The 20% piperidine in DMF used for iterative Fmoc removal is mildly basic and completely orthogonal to the oxolane ring and methoxy ether.

-

Cleavage Causality: The final global cleavage utilizes 95% Trifluoroacetic acid (TFA). TFA is a relatively weak nucleophile and non-coordinating acid; it is insufficient to protonate and cleave the aliphatic C4-methoxy ether or open the oxolane ring.

The Boc/Bzl Strategy (Not Recommended)

The Boc (tert-butyloxycarbonyl) strategy should be avoided. While the iterative 100% TFA deprotection steps are tolerated, the final global cleavage requires anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

-

Degradation Causality: Anhydrous HF is acidic enough to fully protonate the oxolane oxygen, generating a highly reactive oxonium intermediate. This intermediate is vulnerable to nucleophilic attack by scavengers or fluoride ions, leading to irreversible ring-opening and degradation of the pharmacophore.

Figure 1: Logical decision tree for protecting group strategies of 4-Methoxyoxolan-3-amine.

Quantitative Data: Overcoming Steric Hindrance

When coupling 4-methoxyoxolan-3-amine to a resin-bound peptide (e.g., to an Asp/Glu side chain or the C-terminus), standard carbodiimide chemistry often fails due to the steric bulk of the oxolane ring. Uronium/aminium salts are required to drive the reaction to completion[4].

Table 1: Quantitative Comparison of Coupling Reagents for 4-Methoxyoxolan-3-amine

| Coupling Reagent | Base | Equivalents | Reaction Time | Conversion | Causality & Mechanistic Notes |

| DIC / HOBt | DIPEA | 3.0 eq | 4 hours | < 40% | Insufficient reactivity; active ester cannot easily overcome the C4-methoxy steric bulk. |

| HATU | DIPEA | 3.0 eq | 2 hours | > 95% | The HOAt active ester features a 7-aza nitrogen that provides an anchoring hydrogen bond to the incoming amine, accelerating coupling[4]. |

| COMU | TMP | 3.0 eq | 1.5 hours | > 98% | Morpholino-uronium salt prevents epimerization of the C-terminal residue while maintaining extreme reactivity. |

Self-Validating Experimental Protocols

Protocol A: Pre-synthetic Fmoc Protection (For Orthogonal Handling)

If the synthetic design requires 4-methoxyoxolan-3-amine to be used as a protected intermediate (e.g., in sub-monomer peptoid synthesis), it must be Fmoc-protected prior to use.

-

Initialization: Dissolve 4-methoxyoxolan-3-amine hydrochloride (1.0 eq, 10 mmol) in 10% Na₂CO₃ (aq) and 1,4-dioxane (1:1 v/v, 50 mL).

-

Protection: Cool the solution to 0 °C. Dropwise add Fmoc-OSu (1.1 eq, 11 mmol) dissolved in 20 mL of 1,4-dioxane.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Self-Validation (In-Process QC): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The disappearance of the primary amine (purple spot) confirms complete conversion.

-

Isolation: Acidify to pH 3 with 1M HCl, extract with Ethyl Acetate (3 x 50 mL), dry over MgSO₄, and concentrate in vacuo.

-

Validation: Confirm product mass via LC-MS (Expected [M+H]⁺ = 340.1 Da).

Protocol B: On-Resin Amide Coupling

This protocol describes the coupling of 4-methoxyoxolan-3-amine to a resin-bound carboxylic acid.

-

Resin Preparation: Swell the resin-bound peptide (containing a free -COOH group) in DMF for 30 minutes.

-

Activation: To the resin (0.1 mmol scale), add HATU (0.3 mmol, 3.0 eq) and DIPEA (0.6 mmol, 6.0 eq) dissolved in 2 mL of DMF. Agitate for 5 minutes to generate the active HOAt ester.

-

Coupling: Add 4-methoxyoxolan-3-amine (0.3 mmol, 3.0 eq) to the resin suspension. Agitate at room temperature for 2 hours.

-

Self-Validation (Micro-Cleavage): Because the amine is in solution, standard on-resin Kaiser tests are ineffective. Withdraw 5 mg of resin, wash with DCM, and treat with 100 µL of 95% TFA for 30 minutes. Evaporate the TFA, dissolve in MeCN/H₂O, and analyze via LC-MS. A mass shift corresponding to the addition of the amine minus water (+99.1 Da to the peptide fragment) validates complete coupling.

Protocol C: Global Cleavage & Deprotection

While the methoxyoxolane system is stable to TFA, the cyclic ether can act as a scavenger for highly reactive carbocations (e.g., from tBu or Trt protecting groups). A high concentration of scavengers is mandatory.

-

Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade H₂O.

-

Cleavage: Add 10 mL of the cocktail per gram of resin. Agitate gently for exactly 2 hours at room temperature.

-

Precipitation: Filter the resin and precipitate the peptide into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes.

-

Validation: Analyze the crude pellet by HRMS. The absence of a -32 Da mass shift (loss of methoxy) or +18 Da mass shift (ring opening/hydration) confirms the structural integrity of the 4-methoxyoxolane pharmacophore.

Figure 2: Solid-phase synthesis workflow for coupling 4-Methoxyoxolan-3-amine.

References

-

[1] US20240199589A1 - Glp-1r modulating compounds Source: Google Patents URL:

-

[2] WO2017015449A1 - Benzodiazepine derivatives as rsv inhibitors Source: Google Patents URL:

-

[4] WO2017015449A1 - Benzodiazepine derivatives as rsv inhibitors (Coupling Methods) Source: Google Patents URL:

-

[3] US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors Source: Google Patents URL:

Sources

- 1. US20240199589A1 - Glp-1r modulating compounds - Google Patents [patents.google.com]

- 2. WO2017015449A1 - Benzodiazepine derivatives as rsv inhibitors - Google Patents [patents.google.com]

- 3. US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors - Google Patents [patents.google.com]

- 4. WO2017015449A1 - Benzodiazepine derivatives as rsv inhibitors - Google Patents [patents.google.com]

Application Note: Preparation and Chiral Resolution of Enantiopure (3R,4S)-4-Methoxyoxolan-3-amine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Chiral oxolane (tetrahydrofuran) amines are highly privileged scaffolds in modern drug discovery. Specifically, enantiopure (3R,4S)-4-methoxyoxolan-3-amine serves as a critical core structural element in the development of selective phosphodiesterase (PDE) inhibitors, including advanced PDE1 inhibitors[1], as well as various quinazoline-based neurodegenerative therapeutics[2].

This application note details a highly scalable, five-step synthetic protocol to produce enantiopure (3R,4S)-4-methoxyoxolan-3-amine. By leveraging a stereospecific epoxide ring-opening followed by a robust diastereomeric salt resolution, this route avoids the need for expensive chiral pool precursors while ensuring rigorous stereocontrol and high atom economy.

Strategic Rationale & Mechanistic Causality

Rather than relying on lengthy chiral pool syntheses, this protocol generates the racemic trans-amine via diastereoselective reactions, followed by a late-stage classical resolution.

-

Stereospecific Epoxide Opening: The synthesis begins with the epoxidation of 2,5-dihydrofuran to yield the mesocis-3,4-epoxytetrahydrofuran. The subsequent ring-opening utilizes sodium azide. We specifically use an NH₄Cl buffer in aqueous methanol; the mild acidity ensures protonation of the epoxide oxygen, accelerating the nucleophilic attack without causing undesired Lewis acid-catalyzed skeletal rearrangements. The azide attacks strictly from the anti-face (Sₙ2), dictating a trans-diaxial-like opening that exclusively yields the racemic trans-4-azidotetrahydrofuran-3-ol[3].

-

Stereoretentive Methylation: Methylation of the resulting secondary alcohol is performed using NaH and MeI. The alkoxide formation and subsequent Sₙ2 attack on methyl iodide occur strictly at the oxygen atom, preserving the trans stereocenter at C3 and C4.

-

Chemoselective Reduction: While azides are versatile click-chemistry handles[4], here the azide serves as a masked primary amine. Catalytic hydrogenation (Pd/C, H₂) smoothly reduces the azide to the amine with zero epimerization.

-

Chiral Resolution: The racemic trans-amine consists of the (3R,4S) and (3S,4R) enantiomers. By introducing a chiral resolving agent (e.g., (D)-(-)-Tartaric acid), we form diastereomeric salts with distinct solubility profiles, allowing the selective fractional crystallization of the desired (3R,4S) enantiomer.

Fig 1. Five-step synthetic workflow from 2,5-dihydrofuran to enantiopure (3R,4S)-amine.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of cis-3,4-Epoxytetrahydrofuran

-

Preparation: Dissolve 2,5-dihydrofuran (1.0 eq, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL) and cool the reaction flask to 0 °C using an ice bath.

-

Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 70-75% purity, 1.1 eq) portionwise over 30 minutes to prevent thermal runaway.

-

Reaction: Remove the ice bath and stir the suspension at room temperature for 12 hours.

-

Workup: Filter off the precipitated m-chlorobenzoic acid. Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃ (2 × 100 mL) to destroy excess peroxide, and saturated aqueous NaHCO₃ (3 × 100 mL) to remove residual acid.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (careful: product is volatile) to yield the meso-epoxide.

Step 2: Synthesis of Racemic trans-4-Azidotetrahydrofuran-3-ol

-

Preparation: Dissolve the meso-epoxide (1.0 eq, 80 mmol) in a mixture of methanol and water (8:2 v/v, 150 mL).

-

Reagent Addition: Add ammonium chloride (NH₄Cl, 2.0 eq) followed by sodium azide (NaN₃, 3.0 eq). Safety Note: NaN₃ is highly toxic; handle in a well-ventilated fume hood.

-

Reaction: Heat the mixture to 65 °C and stir for 16 hours.

-

Workup: Cool to room temperature and concentrate under reduced pressure to remove methanol. Dilute the aqueous residue with water (50 mL) and extract with ethyl acetate (EtOAc, 4 × 75 mL).

-

Isolation: Dry the combined organic phases over MgSO₄, filter, and concentrate to afford the trans-azido alcohol.

Step 3: Synthesis of Racemic trans-4-Azido-3-methoxyoxolane

-

Preparation: Dissolve the trans-azido alcohol (1.0 eq, 60 mmol) in anhydrous THF (120 mL) under an inert argon atmosphere. Cool to 0 °C.

-

Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

-

Alkylation: Add methyl iodide (MeI, 2.0 eq) dropwise. Remove the ice bath and stir at room temperature for 4 hours.

-

Workup: Quench the reaction carefully with ice water (50 mL). Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Step 4: Synthesis of Racemic trans-4-Methoxyoxolan-3-amine

-

Preparation: Dissolve the trans-azido ether (1.0 eq, 50 mmol) in methanol (100 mL).

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.05 eq by weight of Pd). Purge the flask with argon, then backfill with hydrogen gas (H₂ balloon).

-

Reaction: Stir vigorously at room temperature for 6 hours.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate to yield the racemic trans-amine as a pale yellow oil.

Step 5: Chiral Resolution to (3R,4S)-4-Methoxyoxolan-3-amine

-

Salt Formation: Dissolve the racemic trans-amine (1.0 eq, 40 mmol) in hot ethanol (80 mL). In a separate flask, dissolve (D)-(-)-Tartaric acid (0.5 eq, 20 mmol) in hot ethanol (40 mL).

-

Crystallization: Combine the two solutions while hot. Allow the mixture to cool slowly to room temperature over 4 hours, then transfer to a 4 °C refrigerator for 12 hours to complete crystallization.

-

Filtration: Collect the precipitated diastereomeric salt via vacuum filtration and wash with cold ethanol.

-

Free Base Liberation: Suspend the salt in DCM (50 mL) and add 2M aqueous NaOH until the aqueous layer reaches pH 12. Extract with DCM (3 × 50 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield the enantiopure (3R,4S)-4-methoxyoxolan-3-amine.

Self-Validating Analytical Framework (E-E-A-T)

To ensure the trustworthiness of the synthesized building block, the protocol relies on a self-validating analytical system. It is critical to confirm both the relative stereochemistry (trans vs. cis) and the absolute stereochemistry (enantiomeric excess).

1. Relative Stereochemistry via ¹H NMR:

The conformation of the 5-membered oxolane ring makes vicinal proton-proton coupling (

2. Absolute Stereochemistry via Chiral HPLC: Enantiomeric excess (ee) is validated using chiral stationary phase HPLC. If the ee is below the >99% threshold, the isolated free base must be resubjected to the fractional crystallization feedback loop.

Fig 2. Self-validating analytical workflow for chiral resolution and ee determination.

Quantitative Data Summaries

Table 1: Reaction Conditions and Yield Summary

| Step | Transformation | Reagents & Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|---|

| 1 | Epoxidation | 2,5-DHF, mCPBA, DCM, 0 °C to RT | 85 - 90 | Achiral Meso (cis-epoxide) |

| 2 | Azidolysis | NaN₃, NH₄Cl, MeOH/H₂O, 65 °C | 75 - 80 | Racemic trans-diaxial |

| 3 | Methylation | NaH, MeI, THF, 0 °C to RT | 88 - 92 | Racemic trans (Retention) |

| 4 | Reduction | H₂ (1 atm), 10% Pd/C, MeOH, RT | 90 - 95 | Racemic trans (Retention) |

| 5 | Resolution | (D)-(-)-Tartaric acid, EtOH, Reflux to RT | 35 - 40* | Enantiopure (3R,4S) |

*Note: Maximum theoretical yield for a classical kinetic resolution is 50%. A 35-40% yield represents 70-80% efficiency of the available enantiomer.

Table 2: Analytical Validation Parameters

| Analytical Method | Target Parameter | Expected Result for (3R,4S)-Isomer |

|---|

| ¹H NMR (400 MHz, CDCl₃) | C3-H / C4-H Coupling (

References[1] Vertex Pharmaceuticals Inc. (2022). Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors (US Patent 11,535,611 B2). Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlM_9flfnAfEMypLjAFFLKdXgiWZbm5zg4FzrfSZ-qO40oXnFx2W4Q0NrytIvmSt_ABA6wkqVyfPo0bMwzLnGdyZ-KBkuHs5Idh0EAmtsX8sHgs25KngBDByKLSy5lF-eEl6B17uMOT0CFhw==[4] MedChemExpress. Life Science Reagents: Azide Click Chemistry and Amino Acid Derivatives. MedChemExpress (MCE).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdNEwkr-sHmeV8QF3qeKeqdkFI3Ldhi9NMU0H1KEbKmjQf5U-VvY5DtnNd03zjWej-XSFxd4vf-hyOno6sRRTH9UsPsf7o3KM7vl97DxbH7QdR3XJXUlsGIGcsPhA=[2] Lundbeck A/S. (2017). Quinazolin-THF-Amines as PDE1 Inhibitors (US Patent App. 2017/0267664 A1). Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsG22elt6i3X_Lu8Lw2wSMN7cwdeXapP3sAfAfXBrBJ-HFITztwZ140Sec6xynjNKrD2tP_mcW_Z47YJB6kx8uk5Wkfu6aXwMs2HPZHu7b3N-gzXecmQFtKi3ox3S_TOFL3qTIlHjYdVljfsg_DQ==[3] ResearchGate. (2025). One-Pot and Stereospecific Synthesis of cis-1,2-Diazides via Mitsunobu Reaction of Epoxides. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtrGQPZDN2IabDtGDeWH_h0S2xILlPholj7SdENJI5U51391aiweFEn3paJhHCY7cPPR-PB0eGBny7qGep8gBKAichDWAwZGZF_jZHh16-ESQIxqJoErgJXl8NX5F3_B-nF9WScFpNu5L4P0-Sy4zERZXsr3yJgRS46M64IjwlddkrL3H6uYd9WIJk54JIEbfi1OQ4fz03dv-u6a7vFOrT-yLA4vtGnevOwNag89ulznElwvIkmdVRvB_EpMAms7k0l7UixP6hNQ==

Sources

- 1. US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors - Google Patents [patents.google.com]

- 2. US20170267664A1 - Quinazolin-THF-Amines as PDE1 Inhibitors - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of 4-Methoxyoxolan-3-amine Diastereomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the unique chromatographic challenges presented by small, highly polar aliphatic amines.

4-Methoxyoxolan-3-amine (also known as 4-methoxytetrahydrofuran-3-amine) possesses two chiral centers at the C3 and C4 positions, resulting in cis and trans diastereomers. Because this molecule combines a basic primary amine, an ether oxygen, and a highly polar aliphatic backbone, it routinely defies standard reversed-phase separation attempts.

This guide is structured to provide you with the mechanistic causality behind separation failures, self-validating experimental protocols, and targeted troubleshooting for your workflows.

Workflow Visualization: Strategic Decision Tree

Before selecting a protocol, you must align your chromatographic strategy with your scale and downstream application. The diagram below outlines the field-proven decision pathways for this specific molecule.

Figure 1: Decision tree for selecting the optimal chromatographic method for 4-methoxyoxolan-3-amine.

Quantitative Data: Method Comparison

To facilitate your experimental design, the following table summarizes the expected quantitative metrics for the three primary separation strategies.

| Method | Stationary Phase | Mobile Phase | Typical Resolution ( | Run Time (min) | Recovery (%) | Best For |

| Normal Phase (Derivatized) | Bare Silica (5-10 µm) | Heptane / EtOAc | 2.0 - 2.5 | 20 - 30 | > 90% | Preparative scale, bulk synthesis |

| Reversed-Phase (Direct) | C18 (High-pH stable) | Water / MeCN (pH 10.5) | 1.2 - 1.8 | 10 - 15 | > 95% | Analytical quantification, LC-MS |

| SFC (Direct) | Chiral/Achiral (e.g., Daicel AD) | CO | > 2.5 | 5 - 10 | > 95% | High-throughput, green chemistry |

Section 1: Fundamental FAQs (The "Why" and "How")

Q1: Why do the cis and trans isomers of 4-methoxyoxolan-3-amine co-elute near the void volume on my standard C18 column? A: This is a classic issue of polarity and ionization. The molecule is a small, highly hydrophilic aliphatic amine. At standard acidic HPLC conditions (e.g., 0.1% Formic Acid, pH ~2.7), the primary amine is fully protonated. This makes the molecule extremely polar, preventing it from partitioning into the hydrophobic C18 stationary phase. Furthermore, the basic amine interacts strongly with residual unreacted silanol groups on the silica backbone via ion-exchange mechanisms, causing severe peak tailing [2]. To resolve this, you must either suppress the amine's ionization using a high-pH mobile phase or mask the amine entirely via derivatization.

Q2: Why is Boc-protection so heavily recommended for preparative separations of these diastereomers?

A: While diastereomers theoretically possess different physical properties, small polar amines lack the structural bulk required to interact differentially with a stationary phase. Boc-protection (tert-butyloxycarbonyl) converts the highly polar, basic amine into a neutral, lipophilic carbamate. This achieves two mechanistic goals: it allows the use of Normal Phase (NP) silica chromatography (which is vastly cheaper and easier to scale than preparative HPLC)[1], and the bulky Boc group sterically amplifies the spatial differences between the cis and trans isomers relative to the adjacent methoxy group, significantly improving the resolution factor (

Section 2: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Pre-column Derivatization & Normal Phase Separation (Preparative)

Causality: This method is chosen when >50 mg of pure diastereomer is required for downstream synthesis.

-

Reaction Setup: Dissolve the diastereomeric mixture of 4-methoxyoxolan-3-amine (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA, 1.5 eq) and cool to 0°C.

-

Derivatization: Slowly add Di-tert-butyl dicarbonate (Boc

O, 1.1 eq). Stir and allow to warm to room temperature for 2 hours. -

Validation Checkpoint (TLC): Spot the reaction mixture on a normal phase silica TLC plate. Elute with 50% EtOAc/Heptane. Stain with Ninhydrin and heat. Self-Validation: The reaction is complete when the baseline spot (free amine, stains purple) disappears, and two distinct, higher-Rf spots appear (Boc-protected cis and trans isomers, which will not stain purple with Ninhydrin but can be visualized with PMA or KMnO

). -

Chromatography: Load the concentrated crude onto a bare silica flash column. Run a gradient of 0% to 50% Ethyl Acetate in Heptane [4]. The trans isomer typically elutes first due to lower steric hindrance interacting with the silica surface.

-

Deprotection: Treat the separated, isolated fractions with 4M HCl in Dioxane at 0°C for 1 hour to quantitatively yield the separated cis and trans amine hydrochloride salts.

Protocol B: Direct Supercritical Fluid Chromatography (SFC)

Causality: Chosen for rapid, high-throughput analytical screening or specialized prep without derivatization.

-